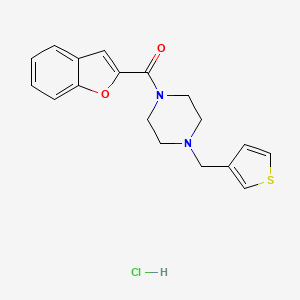

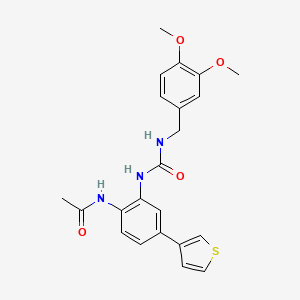

![molecular formula C13H12ClNO5S2 B2931898 N-(2-(苯并[d][1,3]二氧杂环-5-氧基)乙基)-5-氯噻吩-2-磺酰胺 CAS No. 1105205-25-1](/img/structure/B2931898.png)

N-(2-(苯并[d][1,3]二氧杂环-5-氧基)乙基)-5-氯噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a benzo[d][1,3]dioxol-5-yloxy group, an ethyl linker, and a 5-chlorothiophene-2-sulfonamide group. The benzo[d][1,3]dioxol-5-yloxy group is a common motif in organic chemistry and is found in many natural products and synthetic compounds . The 5-chlorothiophene-2-sulfonamide group is a sulfur-containing heterocycle, which is often used in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yloxyethyl group with the 5-chlorothiophene-2-sulfonamide group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the ethyl linker. The benzo[d][1,3]dioxol-5-yloxy group and the 5-chlorothiophene-2-sulfonamide group are likely to be in a trans configuration due to the steric hindrance. The exact geometry would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ether group in the benzo[d][1,3]dioxol-5-yloxy moiety could potentially undergo cleavage under acidic conditions. The sulfonamide group could potentially undergo hydrolysis to form a sulfonic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and sulfonamide groups could potentially make the compound polar and capable of forming hydrogen bonds, which would influence its solubility in different solvents .科学研究应用

碳酸酐酶抑制

N-(2-(苯并[d][1,3]二氧杂环-5-氧基)乙基)-5-氯噻吩-2-磺酰胺(苯并[b]噻吩-2-磺酰胺的衍生物)已被探索其在抑制眼部碳酸酐酶方面的潜力。这在青光眼的治疗中尤为重要。结构相关的化合物,例如 6-羟基苯并[b]噻吩-2-磺酰胺,已显示出有希望的眼部降压效果,使其适合在这种情况下进行临床评估 (Graham 等人,1989)。

抗菌和抗真菌特性

该化合物的磺酰胺基团(抗菌和抗真菌剂中的常见特征)一直是广泛研究的重点。研究表明,磺酰胺结构的变化会导致抗菌和抗真菌功效的显着变化。特定的衍生物对各种细菌菌株表现出中等到良好的活性,表明在该领域进一步发展的潜力 (Aziz-ur-Rehman 等人,2013)。

酶抑制和生物筛选

还对类似的磺酰胺衍生物对不同酶的影响进行了研究。具有结构相似性的化合物已被合成并测试了它们对乙酰胆碱酯酶、丁酰胆碱酯酶和脂氧合酶等酶的活性。某些衍生物显示出显着的活性,特别是对乙酰胆碱酯酶,表明潜在的治疗应用 (Fatima 等人,2013)。

癌症研究中的碳酸酐酶抑制活性

在癌症研究中,已合成并研究了类似的磺酰胺衍生物对碳酸酐酶同工酶的抑制作用,这些同工酶在肿瘤进展中很重要。虽然这些研究并未特别涉及 N-(2-(苯并[d][1,3]二氧杂环-5-氧基)乙基)-5-氯噻吩-2-磺酰胺,但它们提供了对类似化合物在癌症治疗中的潜在应用的见解 (Kucukoglu 等人,2016)。

超分子化学

磺酰胺衍生物与各种金属络合的研究也一直是研究的重要领域。这些涉及磺酰胺配体的配合物可以导致超分子结构的形成,在材料科学和催化中具有潜在应用 (Li 等人,2009)。

作用机制

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . These compounds often target microtubules and their component protein, tubulin , which are crucial for cell division and thus a common target for anticancer agents.

Mode of Action

This is often achieved through the suppression of tubulin polymerization or stabilization of microtubule structure , leading to mitotic blockade and cell apoptosis .

Biochemical Pathways

It can be inferred from related compounds that the pathways involved are likely related to cell division and apoptosis . Disruption of these pathways can lead to cell cycle arrest and programmed cell death .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide may have similar effects.

安全和危害

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO5S2/c14-12-3-4-13(21-12)22(16,17)15-5-6-18-9-1-2-10-11(7-9)20-8-19-10/h1-4,7,15H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKHNFUREXLHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

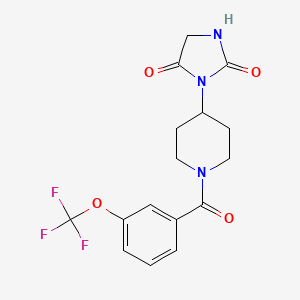

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2931820.png)

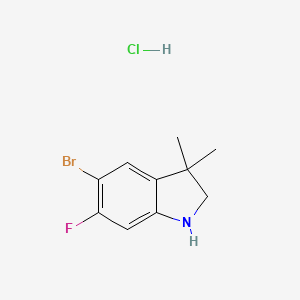

![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)

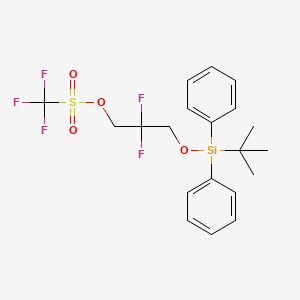

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2931824.png)

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)

![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2931834.png)

![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)